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Compound of Interest

Compound Name: 3-Bromo-4-methoxy-benzamidine
CAS No.: 687985-65-5
Cat. No.: B1276110
Get Quote
. J

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Bromo-4-
methoxybenzenecarboximidamide, a substituted benzamidine derivative of interest in medicinal
chemistry and drug discovery. This document delves into its chemical identity, a robust
synthesis protocol, physicochemical properties, and its potential as a bioactive molecule,
grounded in the established significance of the benzamidine scaffold.

Chemical Identity and Structure

The nomenclature and structural representation of a compound are foundational to its scientific
exploration.

IUPAC Name: 3-bromo-4-methoxybenzenecarboximidamide

Synonyms: 3-Bromo-4-methoxy-benzamidine
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Chemical Formula: CsHsBrN20
Molecular Weight: 230.08 g/mol
Canonical SMILES: COC1=C(C=C(C=C1)C(=N)N)Br

CAS Number: The hydrochloride salt of this compound is registered under CAS Number
126007-99-6. No CAS number for the free base has been definitively identified in the public
domain.

The structure, depicted below, features a benzene ring substituted with a bromine atom, a
methoxy group, and a carboximidamide (amidine) group. The spatial arrangement and
electronic properties of these substituents are critical determinants of the molecule's chemical
reactivity and biological activity.

Figure 1: Chemical structure of 3-bromo-4-methoxybenzenecarboximidamide.

Synthesis Protocol: A Proposed Route via the
Pinner Reaction

While a specific, peer-reviewed synthesis for 3-bromo-4-methoxybenzenecarboximidamide is
not readily available in the literature, a reliable synthetic strategy can be devised based on the
well-established Pinner reaction. This reaction transforms a nitrile into an imidate hydrochloride
(a Pinner salt), which is then converted to the corresponding amidine upon treatment with
ammonia.[1]

The proposed two-step synthesis starts from the commercially available 3-bromo-4-
methoxybenzaldehyde.
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Figure 2: Proposed two-step synthesis workflow for 3-bromo-4-
methoxybenzenecarboximidamide.

Step 1: Synthesis of 3-Bromo-4-methoxybenzonitrile

The conversion of an aldehyde to a nitrile is a standard organic transformation. A common
method involves the formation of an oxime followed by dehydration.[2]

Materials:

3-Bromo-4-methoxybenzaldehyde

Hydroxylamine hydrochloride

A suitable base (e.g., sodium acetate or pyridine)

A suitable solvent (e.g., ethanol or acetic acid)

Dehydrating agent (e.g., acetic anhydride or thionyl chloride)
Experimental Protocol:

o Oxime Formation: Dissolve 3-bromo-4-methoxybenzaldehyde and a molar equivalent of
hydroxylamine hydrochloride in a suitable solvent. Add a base to neutralize the HCl released
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and drive the reaction to completion. The reaction is typically stirred at room temperature or
with gentle heating until the starting aldehyde is consumed (monitored by TLC).

« |solation of Oxime (Optional but Recommended): The intermediate oxime can be isolated by
pouring the reaction mixture into water and collecting the precipitate by filtration. This allows
for purification before the dehydration step.

o Dehydration to Nitrile: The crude or purified oxime is treated with a dehydrating agent. For
instance, refluxing the oxime in acetic anhydride is a common procedure.[2]

o Work-up and Purification: After the reaction is complete, the mixture is cooled and poured
into water to hydrolyze any remaining acetic anhydride. The precipitated 3-bromo-4-
methoxybenzonitrile is collected by filtration, washed with water, and can be purified by
recrystallization from a suitable solvent (e.g., ethanol).

Step 2: Synthesis of 3-Bromo-4-
methoxybenzenecarboximidamide

The Pinner reaction is the method of choice for converting the synthesized nitrile into the target
amidine.[1][3]

Materials:

¢ 3-Bromo-4-methoxybenzonitrile

Anhydrous ethanol

Anhydrous hydrogen chloride (gas or generated in situ)

Anhydrous diethyl ether

Anhydrous ammonia (in a suitable solvent like ethanol)
Experimental Protocol:

e Formation of the Pinner Salt: A solution of 3-bromo-4-methoxybenzonitrile in a minimal
amount of anhydrous ethanol is cooled in an ice bath. Anhydrous hydrogen chloride gas is
bubbled through the solution, or the solution is saturated with HCI generated from a suitable
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source. The reaction must be kept strictly anhydrous to prevent the formation of the
corresponding ester as a byproduct.[3] The reaction mixture is typically stirred at low
temperature for several hours, and then allowed to stand, often at refrigerated temperatures,
until the Pinner salt (ethyl 3-bromo-4-methoxybenzenecarboximidate hydrochloride)
precipitates.

Isolation of the Pinner Salt: The precipitated Pinner salt is collected by filtration under an
inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture. The salt is
washed with anhydrous diethyl ether to remove any unreacted starting materials and dried
under vacuum.

Ammonolysis to the Amidine: The isolated Pinner salt is suspended in a solution of
anhydrous ammonia in ethanol. The mixture is stirred at room temperature until the
conversion to the amidine is complete (monitored by TLC or LC-MS).

Work-up and Purification: The solvent is removed under reduced pressure. The resulting
crude 3-bromo-4-methoxybenzenecarboximidamide can be purified by recrystallization or
column chromatography to yield the final product. The product can be converted to its more
stable hydrochloride salt by treatment with HCI in a suitable solvent.

Physicochemical Properties

Direct experimental data for 3-bromo-4-methoxybenzenecarboximidamide is limited. However,
we can estimate its properties based on the data available for structurally similar compounds.
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Property

Estimated
Valuel/Information

Basis for
Estimation/Reference

Melting Point

Likely a solid at room
temperature. The melting point
of the related 3-bromo-4-
methoxybenzaldehyde is 47-
53°C.[4] The introduction of the
more polar amidine group
would likely increase the

melting point.

Comparison with structurally

similar compounds.[4]

Solubility

Expected to have limited
solubility in water and better
solubility in polar organic
solvents like ethanol,
methanol, and DMSO. The
hydrochloride salt would
exhibit significantly higher

water solubility.

General solubility trends for
organic compounds with

similar functional groups.

pKa

The amidine group is basic,
with a pKa of the conjugate
acid typically in the range of
10-12.

General pKa values for

benzamidines.

LogP

The calculated LogP for the
related 3-bromo-4-
hydroxybenzamide is 1.4.[5]
The methoxy group in the
target compound will slightly
increase lipophilicity compared

to the hydroxyl group.

Based on data for 3-bromo-4-
hydroxybenzamide from
PubChem.[5]

Spectroscopic Characterization (Expected)

While specific spectra are not available, the following are the expected key features in the

spectroscopic analysis of 3-bromo-4-methoxybenzenecarboximidamide:
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e 'HNMR:
o Asinglet for the methoxy protons (~3.9 ppm).

o Signals in the aromatic region (6.9-7.8 ppm) corresponding to the three protons on the
benzene ring. The coupling patterns would be consistent with a 1,2,4-trisubstituted ring.

o Broad signals for the NH and NHz protons of the amidine group, which may be
exchangeable with D20.

e 1BC NMR:
o Asignal for the methoxy carbon (~56 ppm).

o Signals in the aromatic region (110-160 ppm), including the carbon bearing the bromine
and the carbon bearing the methoxy group.

o A signal for the amidine carbon (~165 ppm).
IR Spectroscopy:
o N-H stretching vibrations for the amidine group (3100-3500 cm~1).
o C=N stretching vibration (~1650 cm™1).
o C-O stretching for the methoxy group (~1250 cm™2).
o C-Br stretching in the fingerprint region.
e Mass Spectrometry:

o The molecular ion peak (M+) would show a characteristic isotopic pattern for a compound
containing one bromine atom (approximately equal intensity for M+ and M+2 peaks).

Potential Applications in Drug Discovery

The benzamidine moiety is a well-recognized pharmacophore, particularly known for its ability
to act as a reversible competitive inhibitor of serine proteases.[6][7] These enzymes play
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crucial roles in various physiological and pathological processes, including blood coagulation,
fibrinolysis, inflammation, and cancer progression.[8][9][10]

Benzamidine Moiety

(C(=NH)NH2)

Key Properties

Basic Guanidinium-like Group
Planar Structure
Hydrogen Bonding Capabilities

Binds to

ogical Target

Serine Protease Active Site

(e.q., Trypsin, Thrombin, Plasmin)

Mechanism of Action

Mimics Arginine/Lysine side chain
Forms salt bridge with Aspartate in S1 pocket
Reversible Competitive Inhibition

[.eads to

ic Potential

Anticoagulants

Antifibrinolytics
Anti-inflammatory Agents
Anticancer Agents

Click to download full resolution via product page

© 2026 BenchChem. All rights reserved. 8/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5918940/
https://cymitquimica.com/cas/1670-14-0/
https://www.bocsci.com/benzamidine-hydrochloride-cas-1670-14-0-item-60558.html
https://www.benchchem.com/product/b1276110/docs?utm_src=pdf-body-img#an-in-depth-technical-guide-to-3-bromo-4-methoxybenzenecarboximidamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1276110?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Figure 3: The role of the benzamidine moiety as a serine protease inhibitor.

The structural features of 3-bromo-4-methoxybenzenecarboximidamide make it an interesting
candidate for screening as a serine protease inhibitor:

e The Benzamidine "Warhead": This group is known to interact with the aspartate residue
typically found at the bottom of the S1 specificity pocket of trypsin-like serine proteases,
mimicking the natural substrates arginine or lysine.[7]

o Substituent Effects: The bromo and methoxy groups on the benzene ring can modulate the
compound's potency and selectivity. These substituents influence the electronic properties of
the aromatic ring and can engage in secondary interactions with the enzyme's surface,
potentially leading to enhanced binding affinity and specificity for different proteases.[7]

Derivatives of benzamidine have been investigated for a range of therapeutic applications,
including:

» Anticoagulants: By inhibiting thrombin or Factor Xa.[10]
e Anticancer agents: By targeting proteases involved in tumor invasion and metastasis.[8]

e Antimicrobial agents: As demonstrated by the activity of some benzamidine derivatives
against periodontitis-causing bacteria.[11]

Therefore, 3-bromo-4-methoxybenzenecarboximidamide serves as a valuable scaffold for
further chemical modification and biological evaluation in the pursuit of novel therapeutics.

Safety and Handling

While specific toxicity data for 3-bromo-4-methoxybenzenecarboximidamide is not available, it
should be handled with the standard precautions for a novel chemical compound in a research
setting.

e Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-
resistant gloves.

» Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated
area or a chemical fume hood.
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e Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials
such as strong oxidizing agents.

For the proposed synthesis, appropriate precautions must be taken for all reagents, particularly
anhydrous HCI| and ammonia.

Conclusion

3-Bromo-4-methoxybenzenecarboximidamide is a substituted benzamidine with potential for
applications in drug discovery, particularly as a serine protease inhibitor. While detailed
experimental data on this specific molecule is sparse, its synthesis can be reliably achieved
through established chemical transformations, most notably the Pinner reaction. This guide
provides a comprehensive framework for its synthesis, characterization, and potential biological
relevance, serving as a valuable resource for researchers in medicinal chemistry and related
fields. Further investigation into the biological activity of this compound and its derivatives is
warranted to fully elucidate its therapeutic potential.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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